molecular formula C11H15N3O B7874144 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B7874144
M. Wt: 205.26 g/mol
InChI Key: MUKQBMUXAKRJGB-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is a structurally complex acetamide derivative featuring a cyclopropyl group and a pyridin-2-ylmethyl substituent on the nitrogen atom. The compound is classified as a 6-membered heterocycle (pyridine-based) and has been listed in specialty chemical catalogs, though its commercial availability is currently marked as "discontinued" .

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-7-11(15)14(10-4-5-10)8-9-3-1-2-6-13-9/h1-3,6,10H,4-5,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKQBMUXAKRJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=N2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide typically involves the reaction of 2-aminopyridine with cyclopropylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide can be achieved through various methods, including chemodivergent synthesis techniques that allow for the formation of N-(pyridin-2-yl) amides from a-bromoketones and 2-aminopyridines under mild conditions. The process typically employs oxidants such as tert-butyl hydroperoxide (TBHP) and does not require metal catalysts, making it an environmentally friendly approach .

Biological Activities

Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit potent inhibitory effects against bacterial aminoacyl-tRNA synthetases (aaRS), particularly leucyl-tRNA synthetase (LeuRS). These enzymes are crucial for protein synthesis, and their inhibition can lead to the development of new antibiotics . The compound's structure allows it to selectively inhibit bacterial growth, demonstrating its potential as a therapeutic agent against resistant strains.

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has shown that derivatives of pyridine-based amides can effectively target heat shock proteins (Hsp70), which play a critical role in cancer cell survival. Inhibiting Hsp70 can induce apoptosis in cancer cells, providing a promising avenue for cancer treatment .

Neuroprotective Effects
Additionally, compounds with similar structures have been investigated for neuroprotective effects. They may modulate neuroinflammation and provide protective benefits in neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease .

Case Studies

  • Inhibition of Bacterial aaRS
    • A study demonstrated that this compound analogs effectively inhibited LeuRS, showcasing their potential as new antibiotic candidates. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropyl moiety could enhance binding affinity and selectivity .
  • Cancer Cell Apoptosis Induction
    • In vitro studies on cancer cell lines showed that certain derivatives of the compound could significantly reduce cell viability by inducing apoptosis through Hsp70 inhibition. This mechanism was confirmed through cell viability assays and Western blot analyses .
  • Neuroprotection in Animal Models
    • Animal studies indicated that similar compounds could reduce markers of neuroinflammation and oxidative stress in models of neurodegeneration. Behavioral assessments showed improved cognitive function following treatment with these compounds .

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide, highlighting variations in substituents, molecular weight, and properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopropyl, pyridin-2-ylmethyl 245.3 (estimated) Discontinued; potential heterocyclic intermediate in drug design.
2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide Cyclopropyl, benzylpyrrolidinylmethyl 343.5 Features a benzyl-pyrrolidine group; likely enhanced lipophilicity for CNS-targeting candidates.
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino-carbonyl 141.1 Limited toxicological data; cyano group may confer reactivity in synthesis.
N-(6-aminopyridin-2-yl)acetamide 6-amino-pyridin-2-yl 165.2 Amino-pyridine derivative; used as a building block for pharmaceuticals or agrochemicals.
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide 2-hydroxy, 5-iodo-pyridin-3-yl 266.1 Iodine substituent enables applications in radiochemistry or crystallography.

Key Structural and Functional Insights :

Cyclopropyl vs. Benzylpyrrolidine Substitutents: The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents like benzylpyrrolidinylmethyl . However, the latter could improve binding affinity to lipophilic targets (e.g., GPCRs).

Iodine in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide enables heavy-atom derivatization for X-ray crystallography (e.g., via SHELXL refinement) .

Amino-Pyridine Derivatives: N-(6-aminopyridin-2-yl)acetamide lacks the cyclopropyl group but retains a pyridine core, making it a simpler intermediate for aminopyridine-based drug candidates .

Biological Activity

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • An amino group (–NH₂)
  • A cyclopropyl group (a three-membered carbon ring)
  • A pyridin-2-ylmethyl group attached to an acetamide backbone

The molecular formula is C11H14N3OC_{11}H_{14}N_{3}O, indicating a complex arrangement that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features facilitate binding at active sites, modulating enzymatic activity or receptor signaling pathways. This modulation can lead to various pharmacological effects, including:

  • Antimicrobial activity
  • Anti-inflammatory properties
  • Potential anticancer effects

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

Pathogen MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Candida albicans16.69

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the cyclooxygenase (COX) enzyme activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs like celecoxib, indicating strong potential for use in inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • In Vivo Anti-inflammatory Study : In a rat model of carrageenan-induced paw edema, the compound demonstrated a significant reduction in swelling compared to untreated controls, suggesting effective anti-inflammatory action.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed susceptibility to the compound in disk diffusion assays, reinforcing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring and cyclopropyl group can significantly alter the biological activity of the compound. For instance, substituents on the pyridine ring can enhance binding affinity to target enzymes or receptors, thus improving efficacy .

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